molecular formula C11H17NO4 B2836027 Rel-(1S,3R,4R)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2248307-21-1

Rel-(1S,3R,4R)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No.: B2836027
CAS No.: 2248307-21-1
M. Wt: 227.26
InChI Key: XSVGLLRLSSSGEL-CVJICSNFSA-N
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Description

Rel-(1S,3R,4R)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid is a bicyclic compound featuring a unique structural motif. This compound is notable for its rigid bicyclo[2.1.0]pentane framework, which imparts distinct steric and electronic properties. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1S,3R,4R)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[2.1.0]pentane core can be synthesized through a [2+2] cycloaddition reaction between an alkene and a carbene precursor. This reaction is often catalyzed by transition metals such as rhodium or copper.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution or addition reactions. Common reagents include azides or amines, which react with the bicyclic core to form the desired amino derivative.

    Protection of the Amino Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step ensures the amino group is protected during subsequent synthetic transformations.

    Carboxylation: The carboxylic acid functionality is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine, which can then react with

Properties

IUPAC Name

(1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.0]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-7-5-11(8(13)14)4-6(7)11/h6-7H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7+,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVGLLRLSSSGEL-CVJICSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@]2([C@H]1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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